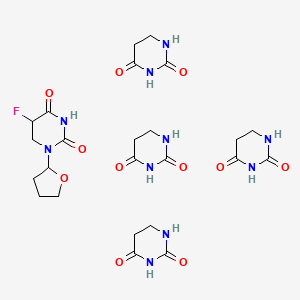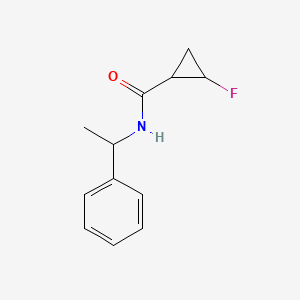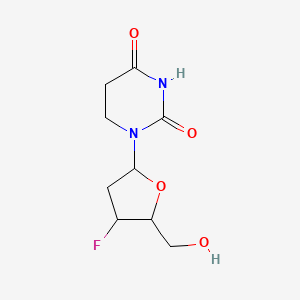
Acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester is a chemical compound with the molecular formula C7H10Cl2O5. It is characterized by the presence of ester, hydroxyl, and chloro functional groups. This compound is used in various chemical reactions and has applications in different scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester typically involves the esterification of chloroacetic acid with 2-hydroxy-1,3-propanediol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Ester hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Ester hydrolysis: Acidic hydrolysis uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic substitution: Products include substituted esters or amides.
Ester hydrolysis: Products are chloroacetic acid and 2-hydroxy-1,3-propanediol.
Oxidation: Products include the corresponding aldehyde or ketone.
Applications De Recherche Scientifique
Acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester involves its interaction with nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the ester bond can be cleaved by hydrolytic enzymes. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, (4-chloro-2-methylphenoxy)-, 2-hydroxy-1,3-propanediyl ester
- Hexadecanoic acid, 1,3-propanediyl ester
- Indole-3-acetic acid derivatives
Uniqueness
Acetic acid, chloro-, 2-hydroxy-1,3-propanediyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ester and chloro groups make it a versatile intermediate in organic synthesis, while the hydroxyl group enhances its solubility and reactivity .
Propriétés
Numéro CAS |
7250-48-8 |
|---|---|
Formule moléculaire |
C7H10Cl2O5 |
Poids moléculaire |
245.05 g/mol |
Nom IUPAC |
[3-(2-chloroacetyl)oxy-2-hydroxypropyl] 2-chloroacetate |
InChI |
InChI=1S/C7H10Cl2O5/c8-1-6(11)13-3-5(10)4-14-7(12)2-9/h5,10H,1-4H2 |
Clé InChI |
QJIXLSMNMUIHMQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(COC(=O)CCl)O)OC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Deferoxamine mesilate impurity J [EP impurity]](/img/structure/B14795603.png)
![4-{[(2,4-Diaminoquinazolin-5-yl)oxy]methyl}benzenesulfonyl fluoride](/img/structure/B14795605.png)





![2-methyl-N-[4-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]sulfonylphenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide](/img/structure/B14795638.png)
![2-[(7aS)-4-[[4,6-bis[[tert-butyl(dimethyl)silyl]oxy]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14795646.png)
![Ethyl 2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pent-2-enoate](/img/structure/B14795654.png)
![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4,5]decane-3-carboxaldehyde](/img/structure/B14795655.png)

![2-Methylpropyl [1-(2-methylpropanoyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B14795695.png)
